

Chlordimeform: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlordimeform*

Cat. No.: *B052258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform, with the IUPAC name N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a formamidine pesticide that was historically used as an acaricide and insecticide.^[1] Its primary mode of action involves the disruption of neurotransmitter systems in target organisms. This technical guide provides an in-depth overview of **chlordimeform**, including its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of **chlordimeform** is characterized by a substituted phenyl ring linked to a dimethylformamidine group.

IUPAC Name: N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide^[1]

Chemical Formula: C₁₀H₁₃ClN₂

CAS Registry Number: 6164-98-3

Molecular Weight: 196.68 g/mol

Chemical Structure:

Quantitative Data

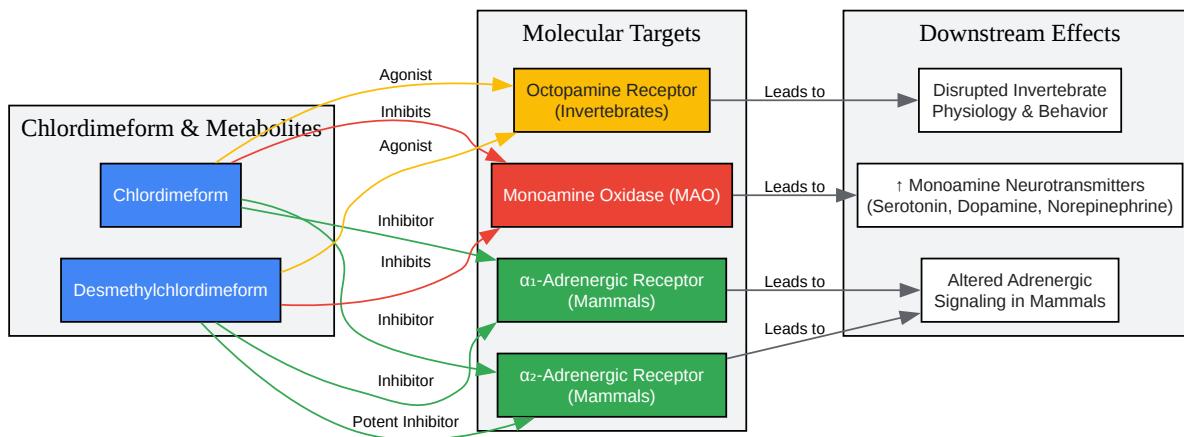
Physicochemical Properties

Property	Value	Reference
Melting Point	32 °C	[1]
Boiling Point	163-165 °C	[1]
Water Solubility	250 mg/L	[1]
Log P	2.9	[2]

Toxicological Data (Rat, Oral)

Compound	LD ₅₀ (mg/kg)	Reference
Chlordimeform	160-340	[3]
Chlordimeform Hydrochloride	220-355	[4]
N-formyl-4-chloro-o-toluidine	2900	
4-chloro-o-toluidine	~1000	
4-chloro-o-toluidine hydrochloride	860	

In Vitro Activity


Target	Ligand	IC ₅₀	Reference
α ₁ -Adrenoceptor	Chlordimeform	87 μM	[4]
α ₂ -Adrenoceptor	Chlordimeform	18.2 μM	[4]
α ₁ -Adrenoceptor	Desmethylchlordimeform	1 μM	[4]
α ₂ -Adrenoceptor	Desmethylchlordimeform	44 nM	[4]

Mechanism of Action

Chlordimeform and its primary metabolite, desmethyl**Chlordimeform**, exert their effects through a multi-faceted mechanism of action, primarily by interacting with key neurotransmitter systems.

- Monoamine Oxidase (MAO) Inhibition: **Chlordimeform** is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.^[5] Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in altered neuronal signaling.
- Octopamine Receptor Agonism: In invertebrates, **chlordimeform** and its metabolites act as agonists at octopamine receptors.^{[6][7]} Octopamine is a key neurotransmitter in insects and other arthropods, involved in regulating various physiological processes, including behavior, heart rate, and metabolism. Activation of octopamine receptors by **chlordimeform** disrupts these processes, leading to its insecticidal and acaricidal effects.
- Adrenergic Receptor Interaction: In mammals, **chlordimeform** and particularly its metabolite desmethyl**chlordimeform**, interact with adrenergic receptors.^[4] Desmethyl**chlordimeform** is a potent inhibitor of α_2 -adrenergic receptors and also shows activity at α_1 -adrenergic receptors.^[4] This interaction can affect blood pressure, heart rate, and other physiological functions regulated by the adrenergic system.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **chlordimeform** and its metabolite.

Experimental Protocols

Synthesis of Chlordimeform

The industrial synthesis of **chlordimeform** typically involves a two-step process:

- Formation of the Chloro-o-toluidine Intermediate: The synthesis begins with the appropriate starting materials to generate 4-chloro-2-methylaniline.
- Condensation Reaction: The 4-chloro-2-methylaniline is then reacted with dimethylformamide dimethyl acetal (DMF-DMA). This condensation reaction forms the final **chlordimeform** product, N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide.

Note: This is a generalized overview of the industrial synthesis. Specific reaction conditions, catalysts, and purification methods may vary and are often proprietary.

Analysis of Chlordimeform in Biological and Environmental Samples

The analysis of **chlordimeform** and its metabolites in various matrices is crucial for toxicological and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

1. Sample Preparation (General Overview)

- Extraction: The initial step involves extracting **chlordimeform** and its metabolites from the sample matrix (e.g., tissue, soil, water). This is often achieved using a suitable organic solvent. For complex matrices like fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed for extraction and cleanup.
- Cleanup: The crude extract is then purified to remove interfering substances. This can be accomplished using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).
- Concentration and Solvent Exchange: The purified extract is concentrated to a smaller volume, and the solvent may be exchanged to one that is compatible with the analytical instrument.

2. GC-MS Analysis Protocol

- Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.
- Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.
- Injection: A splitless injection is commonly used for trace analysis.
- Oven Temperature Program: A temperature gradient is programmed to ensure the separation of **chlordimeform** from other components in the sample.
- Mass Spectrometer Parameters: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

- Quantification: Quantification is typically performed using an internal or external standard calibration curve.

3. HPLC-MS/MS Analysis Protocol

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
- Column: A reverse-phase C18 column is commonly used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
- Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for **chlordimeform** and its metabolites are monitored.
- Quantification: Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of **chlordimeform** on MAO activity.

- Enzyme Source: Commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues (e.g., rat liver) can be used.
- Substrate: A suitable substrate for MAO is chosen. For example, kynuramine can be used as a substrate for both MAO-A and MAO-B, and its metabolism can be monitored spectrophotometrically or by LC-MS.
- Assay Procedure:

- The MAO enzyme is pre-incubated with various concentrations of **chlordimeform** (and/or its metabolites) in a suitable buffer.
- The enzymatic reaction is initiated by the addition of the substrate.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).
- The reaction is terminated, typically by the addition of a strong acid or an organic solvent.
- The amount of product formed is quantified using a suitable analytical method (e.g., spectrophotometry, fluorometry, or LC-MS).
- Data Analysis: The percentage of inhibition at each **chlordimeform** concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlormeform - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Inhibition of monoamine oxidase activity after combined action of chlormeform with the antidepressant nialamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the pesticide chlormeform with adrenergic receptors in mouse brain: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by the pesticide chlormeform and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]
- To cite this document: BenchChem. [Chlordimeform: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b052258#chlordimeform-iupac-name-and-chemical-structure\]](https://www.benchchem.com/product/b052258#chlordimeform-iupac-name-and-chemical-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com